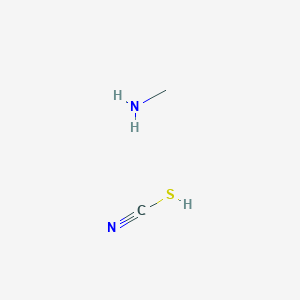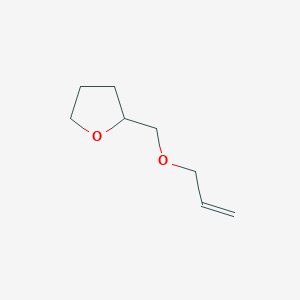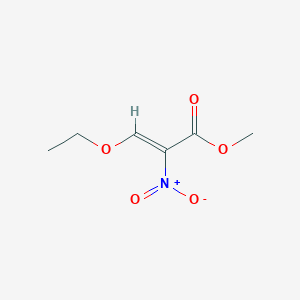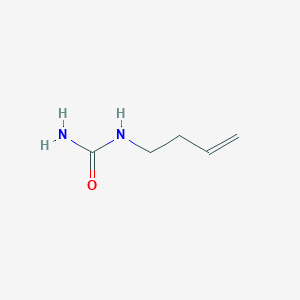
4-nitro-2,6-dipyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Nitro-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C15H10N4O2. It is a derivative of terpyridine, a tridentate ligand that coordinates with metal centers to form complexes.
準備方法
Synthetic Routes and Reaction Conditions: 4’-Nitro-2,2’:6’,2’'-terpyridine can be synthesized from 2,6-dibromo-4-nitropyridine N-oxide. The process involves a series of reactions including nucleophilic substitution and cyclization. The reaction conditions typically require a solvent such as diethyl ether or toluene, and the product is often purified by crystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 4’-Nitro-2,2’:6’,2’'-terpyridine on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the process .
化学反応の分析
Types of Reactions: 4’-Nitro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4’-Amino-2,2’:6’,2’'-terpyridine.
Substitution: Various substituted terpyridine derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism by which 4’-Nitro-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with cellular components, potentially disrupting specific pathways such as mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .
類似化合物との比較
2,2’6’,2’'-Terpyridine: A parent compound without the nitro group, commonly used in coordination chemistry.
4’-Amino-2,2’6’,2’'-terpyridine: A reduced form of 4’-Nitro-2,2’:6’,2’'-terpyridine with an amino group instead of a nitro group.
5,5’‘-Dimethyl-4’-Nitro-2,2’6’,2’'-terpyridine: A derivative with additional methyl groups, affecting its steric and electronic properties.
Uniqueness: 4’-Nitro-2,2’:6’,2’'-terpyridine is unique due to the presence of the nitro group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research in various fields, including catalysis, materials science, and medicinal chemistry .
特性
IUPAC Name |
4-nitro-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCGAVXNUKYGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)



![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)
![[(E)-2-chloro-1,2-difluoroethenyl]benzene](/img/structure/B1643362.png)

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)

![2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B1643382.png)


